molecular formula C10H10F3N B6213597 4-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2742657-96-9

4-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6213597
CAS No.: 2742657-96-9
M. Wt: 201.2
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Description

4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclobutyl group bearing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(trifluoromethyl)cyclobutyl]pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodopyridine, followed by cyclobutylation. The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)pyridine: Lacks the cyclobutyl group, making it less sterically hindered.

    4-(cyclobutyl)pyridine: Lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity.

    4-(trifluoromethyl)cyclohexylpyridine: Contains a cyclohexyl group instead of a cyclobutyl group, affecting its steric properties and reactivity.

Uniqueness

4-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the combination of the trifluoromethyl and cyclobutyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

2742657-96-9

Molecular Formula

C10H10F3N

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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